7-(Benzyloxy)-5,6-dimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-5,6-dimethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects . The addition of benzyloxy and methoxy groups to the coumarin core enhances its biological activity and chemical stability, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-5,6-dimethoxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxycoumarin.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting 5,6-dimethoxycoumarin with benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-5,6-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-5,6-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-5,6-dimethoxycoumarin involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters.
Pathways Involved: The compound interacts with the active site of MAO-B, preventing the enzyme from catalyzing the oxidation of neurotransmitters.
Comparison with Similar Compounds
7-Hydroxy-5,6-dimethoxycoumarin: Lacks the benzyloxy group but shares similar core structure and properties.
7-(Benzyloxy)-4-methylcoumarin: Similar structure with a methyl group instead of methoxy groups.
6,7-Dimethoxycoumarin: Lacks the benzyloxy group but has similar methoxy substitutions.
Uniqueness: 7-(Benzyloxy)-5,6-dimethoxycoumarin is unique due to the presence of both benzyloxy and methoxy groups, which enhance its biological activity and chemical stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5,6-dimethoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C18H16O5/c1-20-17-13-8-9-16(19)23-14(13)10-15(18(17)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
XXVKWGSCDBQCQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC(=C1OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.